molecular formula C12H26 B14549314 2,2,3,4,5-Pentamethylheptane CAS No. 62198-84-9

2,2,3,4,5-Pentamethylheptane

Cat. No.: B14549314
CAS No.: 62198-84-9
M. Wt: 170.33 g/mol
InChI Key: XYDYIKVIGCXDLV-UHFFFAOYSA-N
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Description

Fundamental Significance of Branched Hydrocarbons in Organic Chemistry

Branched hydrocarbons, a class of alkanes, are distinguished from their straight-chain counterparts by the presence of alkyl groups attached to the main carbon chain. This structural deviation has profound implications for their physical and chemical properties. Alkanes, in general, are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms and are fully saturated with hydrogen atoms. scienceskool.co.uk They are relatively unreactive due to the strength and non-polar nature of their C-C and C-H bonds. scienceskool.co.uksavemyexams.com

The branching of the carbon chain significantly influences the intermolecular forces, primarily the weak van der Waals forces. scienceskool.co.uk Increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact. jove.com Consequently, branched alkanes typically exhibit lower boiling points compared to their linear isomers with the same number of carbon atoms. jove.comchim.lumaricopa.edu However, the effect on melting points is more complex and depends on the molecule's ability to pack into a crystal lattice, with highly symmetrical branched alkanes sometimes having higher melting points. jove.com The stability of branched alkanes is also a key area of study, with research suggesting that intramolecular hydrogen-hydrogen bonds in highly branched structures may contribute to their increased stability compared to linear isomers. acs.org

The significance of branched alkanes extends to practical applications, particularly in fuels. Highly branched alkanes are a major component of gasoline, contributing to higher octane (B31449) ratings. researchgate.net Their synthesis and properties are therefore of great interest in the development of renewable and high-performance fuels. researchgate.netnih.gov

Contextualization of Pentamethylheptane Isomers as Prototypical Branched Alkanes

Pentamethylheptane (C₁₂H₂₆) exists in numerous isomeric forms, with 27 possible structural isomers. hotowntech.com These isomers serve as excellent models for studying the effects of branching on the properties of alkanes. The various arrangements of the five methyl groups on the seven-carbon heptane (B126788) chain lead to a wide range of molecular geometries and, consequently, a spectrum of physical properties.

One of the most technically important isomers is 2,2,4,6,6-pentamethylheptane (B104275), often referred to as isododecane. haltermann-carless.com This highly branched isomer is utilized as a primary reference fuel for determining the cetane number of diesel. haltermann-carless.com The study of pentamethylheptane isomers, including 2,2,3,4,5-pentamethylheptane, provides valuable insights into structure-property relationships in branched alkanes. These insights are crucial for applications ranging from fuel technology to the formulation of cosmetic products, where isododecane is used as a substitute for siloxanes. haltermann-carless.com

Overview of Academic Research Trajectories for this compound

While its isomer 2,2,4,6,6-pentamethylheptane has garnered significant attention due to its industrial applications, this compound is a subject of academic interest primarily within the context of fundamental organic chemistry research. Investigations into this specific isomer contribute to a deeper understanding of several key areas:

Synthesis of Highly Substituted Alkanes: The creation of sterically hindered and highly branched alkanes like this compound presents a synthetic challenge. Research in this area explores novel catalytic methods and reaction pathways to achieve the targeted synthesis of such complex structures. nih.govplymouth.ac.uk These studies often involve multi-step processes, including reactions like Grignard reactions, dehydration, and hydrogenation. plymouth.ac.uk

Spectroscopic and Physical Property Characterization: Detailed analysis of the spectroscopic data (such as mass spectrometry) and physical properties (like boiling and melting points) of this compound helps to build comprehensive databases and refine predictive models for branched alkanes. chemicalbook.comnih.govnist.gov

Conformational Analysis: The multiple chiral centers in this compound lead to a complex conformational landscape. nih.gov Theoretical and computational studies, such as molecular dynamics simulations, are employed to investigate the populations of different conformers and the energetic barriers between them. acs.orglumenlearning.commaricopa.edu This research provides insights into the influence of steric interactions on molecular shape and stability. lumenlearning.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₆ chemicalbook.comnih.gov
Molecular Weight 170.33 g/mol nih.gov
Boiling Point 194°C chemicalbook.com
Melting Point -50.8°C (estimate) chemicalbook.com
Density 0.7760 g/cm³ chemicalbook.com
Refractive Index 1.4328 chemicalbook.com
CAS Number 62198-84-9 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62198-84-9

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,2,3,4,5-pentamethylheptane

InChI

InChI=1S/C12H26/c1-8-9(2)10(3)11(4)12(5,6)7/h9-11H,8H2,1-7H3

InChI Key

XYDYIKVIGCXDLV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)C(C)C(C)(C)C

Origin of Product

United States

Molecular Structure Characterization and Advanced Spectroscopic Analysis of 2,2,3,4,5 Pentamethylheptane

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental in distinguishing between closely related isomers of branched alkanes. Techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide complementary data to build a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules, making it indispensable for differentiating isomers. creative-biostructure.commagritek.com The unique structure of 2,2,3,4,5-pentamethylheptane, with its distinct arrangement of methyl groups and chiral centers, would produce characteristic ¹H and ¹³C NMR spectra.

In ¹H NMR, the chemical shift, integration, and signal splitting (multiplicity) of proton signals allow for the mapping of the molecule's structure. For this compound, the protons on the five methyl groups and the heptane (B126788) backbone would each reside in a unique chemical environment, leading to a complex but interpretable spectrum. Advanced techniques like COSY (Correlation Spectroscopy) can establish proton-proton coupling networks, confirming the connectivity of the alkyl chain. creative-biostructure.com

Similarly, ¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms. Due to the molecule's asymmetry, each of the 12 carbon atoms in this compound is expected to be chemically unique, resulting in 12 distinct signals in the ¹³C NMR spectrum. Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can correlate proton signals with their directly attached carbons and more distant carbons, respectively, providing definitive evidence to distinguish it from other C12H26 isomers. creative-biostructure.com

Table 1: Predicted NMR Spectroscopic Data for this compound

TechniquePredicted ObservationStructural Information Provided
¹H NMR Multiple distinct signals in the alkane region (approx. 0.8-2.0 ppm).Confirms the presence of various methyl, methylene (B1212753), and methine protons in different chemical environments.
¹³C NMR 12 unique signals.Indicates that all 12 carbon atoms in the molecule are chemically non-equivalent, ruling out more symmetrical isomers.
COSY Cross-peaks indicating coupling between adjacent protons on the heptane backbone.Elucidates the C-H connectivity along the main chain and branches.
HMBC Long-range correlations (2-3 bonds) between methyl protons and backbone carbons.Confirms the specific attachment points of all five methyl groups. creative-biostructure.com

Vibrational (FT-IR) and Mass Spectrometry (MS) in Branched Alkane Analysis

Vibrational spectroscopy and mass spectrometry offer complementary data for structural analysis. Fourier-Transform Infrared (FT-IR) spectroscopy is adept at identifying functional groups. For an alkane like this compound, the FT-IR spectrum is characterized by specific C-H stretching and bending vibrations. While these signals confirm the alkane nature of the compound, the high degree of signal overlap makes it challenging to differentiate complex isomers based on FT-IR alone. nih.govmdpi.com

Mass Spectrometry (MS), however, provides crucial information regarding the molecule's mass and fragmentation pattern. For branched alkanes, the molecular ion peak (M⁺) can be weak or even absent in the electron ionization (EI) mass spectrum. whitman.edu The fragmentation pattern is highly informative, as cleavage is favored at the branching points to generate more stable secondary or tertiary carbocations. whitman.edu The mass spectrum of this compound would be expected to show characteristic fragment ions resulting from the loss of various alkyl groups at its multiple branch points.

Table 2: Expected Spectroscopic Features for this compound

Analytical MethodExpected FeaturesInterpretation
FT-IR Spectroscopy Strong C-H stretching absorptions (~2850-2960 cm⁻¹). C-H bending absorptions (~1375 cm⁻¹ and ~1460 cm⁻¹).Confirms the presence of methyl (-CH₃) and methine (-CH) groups within a saturated hydrocarbon structure. researchgate.net
Mass Spectrometry (EI-MS) Molecular ion (M⁺) at m/z 170 (may be low intensity). whitman.eduConfirms the molecular weight of the C12H26 isomer. nih.gov
Prominent fragment ions from cleavage at branched positions.The specific masses of fragment ions help to deduce the branching pattern, distinguishing it from other isomers. whitman.edu

Chromatographic Separation and Purity Assessment Methodologies

Chromatography is essential for separating this compound from complex mixtures, such as petroleum fractions or isomeric products, and for assessing its purity.

High-Temperature Gas Chromatography (HTGC) is a specialized technique designed for the analysis of high-boiling-point and high molecular weight compounds, including larger alkanes. nih.govresearchgate.net While C12 alkanes can often be analyzed by conventional GC, HTGC offers advantages for complex mixtures containing a wide range of hydrocarbons. HTGC systems utilize robust columns, often made of metal or specially treated fused silica, that can withstand temperatures up to 430°C with minimal stationary phase bleed. nih.govphenomenex.com This allows for the efficient elution and separation of compounds that would otherwise be retained or decompose in standard GC systems. nih.gov

For exceptionally complex mixtures containing numerous alkane isomers, comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power. nih.govchromatographyonline.com This technique employs two columns with different separation mechanisms. A typical setup for hydrocarbon analysis involves a nonpolar first-dimension column that separates compounds primarily by boiling point, and a second, shorter column of different polarity that provides an additional separation mechanism. researchgate.net

This approach allows for the resolution of isomers that co-elute on a single column. chromatographyonline.com When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC-MS becomes a powerful tool for both the separation and confident identification of individual components, like this compound, within a complex matrix. acs.orgresearchgate.net

While gas chromatography is the predominant method for alkane analysis, advanced liquid chromatography (LC) methods can also be employed. High-Performance Liquid Chromatography (HPLC), particularly in the normal-phase mode (NP-HPLC), can separate alkanes. khanacademy.orgchromforum.org In NP-HPLC, a polar stationary phase (e.g., silica) and a nonpolar mobile phase (e.g., hexane) are used. The separation is based on subtle differences in the weak interactions between the nonpolar analytes and the polar stationary phase. Although less common for hydrocarbon isomers, this method can be a valuable alternative, especially for preparative-scale separations or when GC is not suitable. The separation of alkanes and alkenes can also be achieved through liquid-liquid extraction techniques prior to chromatographic analysis. google.com

Conformational Analysis and Molecular Modeling Studies

Conformational analysis of alkanes involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. maricopa.edulibretexts.org For a highly branched and sterically crowded molecule like this compound, this analysis is crucial for understanding its properties.

The generation of 2D and 3D molecular structures for this compound is the initial step in any computational analysis. The 2D structure, or structural formula, defines the connectivity of the atoms. nih.gov For this compound, this consists of a seven-carbon heptane backbone with five methyl group substituents at positions 2, 2, 3, 4, and 5.

To explore the molecule's three-dimensional nature, computational methods such as molecular mechanics and quantum mechanics are employed.

Molecular Mechanics (MM): This approach uses classical physics to model the energy of a molecule as a function of its geometry. The molecule is treated as a collection of atoms held together by springs representing the bonds. The total steric energy is calculated as the sum of various potential energy terms, including bond stretching, angle bending, torsional strain (from rotations around bonds), and van der Waals interactions (non-bonded interactions). By minimizing this energy, a stable 3D conformation can be predicted. Force fields like MMFF94 or AMBER are commonly used for such calculations on alkanes.

Quantum Mechanics (QM): These methods are based on solving the Schrödinger equation for the molecule and provide a more accurate description of the electronic structure and energy. Ab initio methods, such as Hartree-Fock (HF), and Density Functional Theory (DFT) are powerful tools for this purpose. nih.govacs.org DFT methods, in particular, offer a good balance between accuracy and computational cost for molecules of this size. These calculations can provide precise geometries, bond lengths, bond angles, and relative energies of different conformers.

The following table illustrates the typical parameters that are determined through these computational methods to define the 3D structure.

ParameterComputational MethodDescription
Bond Lengths DFT, Ab initio, MMThe equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-H).
Bond Angles DFT, Ab initio, MMThe angle formed between three connected atoms (e.g., C-C-C, H-C-H). Deviations from ideal tetrahedral angles (109.5°) indicate angle strain.
Dihedral (Torsion) Angles DFT, Ab initio, MMThe angle between two planes defined by four connected atoms, describing the rotation around a central bond. chemistrysteps.com
Potential Energy Surface DFT, Ab initioA multi-dimensional surface that describes the energy of the molecule as a function of its geometric parameters. acs.orgnih.gov

The extensive branching in this compound has a profound impact on its molecular conformation and introduces significant steric effects. lumenlearning.com Steric strain arises when non-bonded atoms are forced into close proximity, leading to repulsive interactions. openochem.orgchemistrysteps.com In this molecule, several types of steric interactions are prominent:

Gauche Interactions: When rotating around the C-C bonds of the heptane backbone, conformations where bulky methyl groups on adjacent carbons are at a 60° dihedral angle to each other (gauche conformation) are less stable than when they are at 180° (anti conformation). libretexts.orgfiu.edu Given the substitution pattern, numerous gauche interactions are unavoidable in any staggered conformation of this compound.

1,3-Diaxial-like Interactions: Although an acyclic molecule, the dense packing of methyl groups can lead to interactions similar to 1,3-diaxial interactions in substituted cyclohexanes. For instance, the two methyl groups on C2 and the methyl group on C4 can lead to significant steric repulsion.

Torsional Strain: This type of strain arises from the repulsion between bonding electrons in eclipsed conformations. chemistrysteps.com Due to the high degree of substitution, the energy barrier to rotation around the C2-C3, C3-C4, and C4-C5 bonds is expected to be considerably higher than in linear alkanes, as eclipsed conformations would lead to severe steric clashes between methyl groups. lumenlearning.comopenochem.org

Interaction TypeEstimated Energy Cost (kcal/mol)Description
H-H eclipsed (Torsional)~1.0Repulsion between electrons in eclipsing C-H bonds. maricopa.edu
CH₃-H eclipsed (Torsional)~1.4Increased torsional strain due to the larger methyl group eclipsing a hydrogen. maricopa.edu
CH₃-CH₃ eclipsed (Torsional & Steric)~2.5 - 4.0Significant strain from both torsional and direct steric repulsion between two eclipsing methyl groups. openochem.org
CH₃-CH₃ gauche (Steric)~0.9Steric repulsion between two methyl groups at a 60° dihedral angle. fiu.edu This is a key factor in the conformational preference of branched alkanes.

This compound is one of 355 structural isomers of dodecane (B42187) (C₁₂H₂₆). wikipedia.orgwikipedia.org A fundamental principle in alkane chemistry is that branched isomers are generally more thermodynamically stable than their linear or less branched counterparts. wikipedia.org This increased stability is attributed to factors such as a more compact structure leading to stronger intramolecular van der Waals forces and differences in bond energies.

Computational methods can be used to predict the relative stabilities of these isomers by calculating their heats of formation (ΔHf°). The isomer with the most negative heat of formation is the most stable. For the dodecane isomers, it is expected that highly branched, compact structures will be among the most stable.

The search for the global energy minimum of this compound involves exploring its potential energy surface. Computational algorithms can systematically rotate bonds and calculate the energy of the resulting conformers to identify stable structures (local minima) and the transition states that connect them. The conformation with the absolute lowest energy is the global minimum. For a molecule as complex as this, there will be a multitude of local minima, all lying within a few kcal/mol of each other, and the molecule will exist as a dynamic equilibrium of these conformers at room temperature.

The table below provides a hypothetical comparison of the relative stability of this compound with its linear isomer, n-dodecane, and a less branched isomer, based on general trends. The stability is inversely related to the heat of formation.

IsomerDegree of BranchingExpected Relative Heat of Formation (ΔHf°)Expected Relative Stability
n-DodecaneLinearHighest (Least Negative)Lowest
5-MethylundecaneSlightly BranchedIntermediateIntermediate
This compoundHighly BranchedLowest (Most Negative)Highest

It is important to note that while high branching generally leads to greater thermodynamic stability, it can also introduce significant strain in extremely crowded molecules, potentially offsetting some of the stabilizing effects. researchgate.net

Chemical Reactivity, Reaction Mechanisms, and Kinetic Studies of 2,2,3,4,5 Pentamethylheptane

Oxidative Transformations of Branched Alkanes

The oxidation of alkanes is a fundamental process in both industrial applications and atmospheric chemistry. For branched alkanes like 2,2,3,4,5-pentamethylheptane, oxidation can proceed through various pathways, leading to a range of oxygenated products.

Oxidative transformations of branched alkanes can be initiated through free radical mechanisms or facilitated by catalysts.

Free Radical Oxidation: This pathway typically requires high temperatures or the presence of an initiator, such as UV light, to generate radicals. learnbin.netsrmist.edu.in The process involves a chain reaction mechanism:

Initiation: A radical initiator abstracts a hydrogen atom from the alkane backbone, forming an alkyl radical. The stability of the resulting radical dictates the preferred site of abstraction, with the order of stability being tertiary > secondary > primary.

Propagation: The alkyl radical reacts with an oxidizing agent, often molecular oxygen, to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another alkane molecule, propagating the chain.

Termination: The reaction ceases when two radicals combine.

In this compound, the presence of three distinct tertiary C-H bonds (at C3, C4, and C5) makes these positions the most likely sites for initial hydrogen abstraction in a free-radical process. acs.orgmasterorganicchemistry.com

Catalytic Oxidation: This approach allows for the oxidation of alkanes under milder conditions. acs.orgacs.org Various transition metal complexes, including those with iron, manganese, and osmium, can catalyze these reactions. rsc.orgresearchgate.net The mechanism often involves the activation of an oxidant, such as hydrogen peroxide or molecular oxygen, by the metal center to generate a highly reactive metal-oxo species. rsc.orgmdpi.com This species then attacks a C-H bond of the alkane. Similar to free-radical pathways, catalytic systems often show a preference for attacking the most electron-rich and weakest C-H bonds, which are typically the tertiary sites in branched alkanes. acs.org

The oxidation of branched alkanes yields a variety of oxygenated products. The initial product is typically an alcohol, formed by the insertion of an oxygen atom into a C-H bond. rsc.orgresearchgate.netlibretexts.org This primary alcohol can then undergo further oxidation.

Alcohols: Oxidation of this compound would preferentially form tertiary alcohols at positions 3, 4, or 5. Secondary alcohols could also form from oxidation at C6.

Ketones: Secondary alcohols formed are susceptible to further oxidation to produce the corresponding ketones. rsc.orgresearchgate.netgoogle.com For instance, oxidation at the C6 position could ultimately yield pentamethylheptan-6-one.

Carboxylic Acids: More aggressive oxidation conditions can lead to the cleavage of C-C bonds and the formation of carboxylic acids. researchgate.net This process often involves the overoxidation of intermediate alcohols and ketones.

The distribution of these products depends heavily on the reaction conditions and the catalyst used.

Table 1: Potential Primary Oxidation Products of this compound

Site of OxidationIntermediate AlcoholSubsequent Ketone
Carbon-3 (Tertiary)2,2,3,4,5-Pentamethylheptan-3-olN/A (Tertiary alcohols do not readily oxidize to ketones)
Carbon-4 (Tertiary)2,2,3,4,5-Pentamethylheptan-4-olN/A (Tertiary alcohols do not readily oxidize to ketones)
Carbon-5 (Tertiary)2,2,3,4,5-Pentamethylheptan-5-olN/A (Tertiary alcohols do not readily oxidize to ketones)
Carbon-6 (Secondary)2,2,3,4,5-Pentamethylheptan-6-ol2,2,3,4,5-Pentamethylheptan-6-one

Reductive Pathways and Hydrocarbon Interconversion

While alkanes are in their most reduced state, they can participate in interconversion reactions with other hydrocarbon types, such as alkenes. Under hydrothermal conditions and in the presence of appropriate redox buffers, alkanes and alkenes can undergo reversible oxidation, reduction, and hydration reactions. researchgate.net This suggests a dynamic equilibrium where a branched alkane like this compound could be in equilibrium with its corresponding pentamethylheptene isomers and pentamethylheptanol isomers. researchgate.net

In industrial contexts, hydrocarbon interconversion often refers to isomerization, where branched alkanes are converted into other isomers to improve properties like octane (B31449) number for fuel. science.gov These processes are typically catalyzed by strong acids or bifunctional catalysts containing noble metals on acidic supports. science.gov

Catalytic Cracking and Isomerization Dynamics

Catalytic cracking and isomerization are crucial industrial processes for converting hydrocarbons into more valuable products. For a highly branched alkane like this compound, these reactions proceed through complex mechanisms involving carbocation intermediates on acidic catalyst surfaces.

The conversion of alkanes is a significant challenge in catalysis. escholarship.orgsemanticscholar.org Heterogeneous catalysts, particularly solid acids like zeolites (e.g., HZSM-5) and sulfated zirconia, are widely used for cracking and isomerization. mdpi.com These materials possess acidic sites (both Brønsted and Lewis acids) that can initiate the reaction by abstracting a hydride ion from the alkane, leading to the formation of a carbocation. taylorandfrancis.com

Catalyst TypeProcessKey Features
Zeolites (e.g., HZSM-5)Cracking, IsomerizationShape selectivity, strong Brønsted acid sites. mdpi.com
Sulfated ZirconiaIsomerizationStrong solid acid, active at lower temperatures. mdpi.com
Ga-promoted CatalystsDehydroaromatization, IsomerizationBifunctional mechanism promoting dehydrogenation and cyclization. mdpi.com
Platinum on Chlorinated AluminaIsomerizationOperates at low temperatures, but sensitive to impurities. mdpi.com

The chemistry of cracking and isomerization of alkanes is dominated by the formation and rearrangement of carbocations, specifically pentacoordinated carbonium ions. wikipedia.orgbritannica.com The general mechanism involves:

Initiation: An alkane reacts with a strong acid site on the catalyst to form a carbonium ion. scribd.com

Isomerization: The initially formed carbocation can undergo rapid rearrangement to a more stable isomer. These rearrangements, often referred to as Wagner-Meerwein rearrangements, involve 1,2-hydride or 1,2-alkyl shifts. scribd.comslideshare.net The stability of carbocations follows the order: tertiary > secondary > primary. taylorandfrancis.com Therefore, rearrangements will favor the formation of a tertiary carbocation if possible.

β-Scission: The carbocation can break a C-C bond at the beta position relative to the positive charge. This step, known as β-scission, results in the formation of a smaller alkene and a new, smaller carbocation. This is the key step in catalytic cracking.

Termination: The reaction is terminated when the carbocation abstracts a hydride ion from another alkane molecule, resulting in a new alkane and regenerating a carbocation to continue the chain reaction.

For this compound, protonation would lead to a complex series of rearrangements and β-scission events, likely producing a mixture of smaller branched alkanes and alkenes. The high degree of branching provides numerous pathways for these reactions to occur.

Computational Simulation and Automated Generation of Reaction Mechanisms for Highly Branched Systems

Due to the vast number of possible elementary reactions, manually constructing a detailed kinetic model for the combustion or pyrolysis of a complex alkane is extremely challenging and prone to error. acs.org To address this, automated reaction mechanism generation software, such as the Reaction Mechanism Generator (RMG), has been developed. mit.edumit.edu

RMG automatically constructs kinetic models by using a general understanding of how molecules react. mit.edu It represents chemical structures as graphs and uses a rate-based algorithm to determine which species and reactions are significant enough to be included in the final model. mit.edu The software estimates thermochemical data using group additivity methods and kinetic parameters from extensive databases of rate rules and reaction templates. mit.edu

These automated tools are invaluable for studying highly branched systems like this compound. They can explore a vast reaction network, including pathways for H-atom abstraction, isomerization, and fragmentation, which would be impractical to delineate manually. researchgate.net Recent advancements have extended these tools to model liquid-phase systems and heterogeneous catalysis. researchgate.net The development of such computational tools allows for the creation of compact and reliable kinetic models that can accurately predict combustion properties like ignition delay times and flame speeds for complex branched alkanes. acs.org

Academic and Industrial Research Applications of 2,2,3,4,5 Pentamethylheptane Studies

Fundamental Contributions to Hydrocarbon Chemistry

The intricate three-dimensional arrangement of atoms in 2,2,3,4,5-pentamethylheptane makes it a valuable subject for foundational research in the behavior of branched alkanes.

While specific comprehensive studies detailing the structure-reactivity relationships of this compound are not extensively documented in publicly available literature, its properties can be inferred from the behavior of other highly branched alkanes. The reactivity of alkanes is generally low due to the strength and non-polar nature of their C-C and C-H bonds. However, the degree of branching significantly influences their stability and reactivity in processes like combustion and pyrolysis. wikipedia.orgstackexchange.com

Branched alkanes are known to have different bond dissociation energies compared to their linear counterparts. The presence of tertiary and quaternary carbon atoms in molecules like this compound introduces steric hindrance and alters the electron distribution along the carbon skeleton. These structural features affect the stability of the radical intermediates formed during reactions, which in turn dictates the reaction pathways and rates. For instance, the abstraction of a hydrogen atom is generally easier from a tertiary carbon than from a primary or secondary carbon, leading to different product distributions in reactions such as halogenation. quora.com

Table 1: Comparison of Carbon Types in Pentamethylheptane Isomers

IsomerPrimary CarbonsSecondary CarbonsTertiary CarbonsQuaternary Carbons
This compound 6141
2,2,4,6,6-Pentamethylheptane (B104275) 7212
n-Dodecane (for comparison) 21000

This interactive table allows for a comparison of the structural features of this compound with a more commonly studied isomer and a linear alkane.

In the field of analytical chemistry, particularly in the analysis of fuels, pure compounds are essential as reference standards for the calibration of analytical instruments and the validation of test methods. A closely related isomer, 2,2,4,6,6-pentamethylheptane, has been identified as a suitable primary reference standard for the determination of cetane number in diesel fuels. google.com This compound is noted for its high purity and stability, which are critical characteristics for a reference material. google.com

Given that this compound is an isomer of dodecane (B42187), it would likely be a component in the complex hydrocarbon mixtures that constitute gasoline and diesel fuels. wikipedia.org Therefore, its pure form could serve as a valuable reference standard for chromatographic techniques like gas chromatography (GC) and comprehensive two-dimensional gas chromatography (GCxGC), which are used for the detailed hydrocarbon analysis (DHA) of fuels. copernicus.org These analyses are crucial for quality control and for understanding the composition-property relationships of fuels.

Research in Advanced Fuel Science and Combustion Characterization

The combustion properties of hydrocarbons are intricately linked to their molecular structure. Highly branched alkanes, such as this compound, are of particular interest in the development of advanced fuels and the understanding of combustion phenomena.

Real-world fuels like gasoline, diesel, and jet fuel are complex mixtures of hundreds of different hydrocarbons. To facilitate computational modeling and experimental studies of combustion, researchers develop surrogate fuels, which are simpler mixtures of a few key components that can accurately represent the combustion behavior of the real fuel. stanford.edubrighton.ac.uk

Highly branched alkanes are a crucial component class in these surrogate mixtures because they significantly influence ignition properties. stanford.edu While specific studies incorporating this compound into surrogate fuel models are not prominent, its isomer, 2,2,4,6,6-pentamethylheptane, has been identified as a promising surrogate component for representing low-ignition-quality, highly-branched alkanes in jet fuels. researchgate.net The inclusion of such highly branched C12 isomers in surrogate models is important for accurately predicting properties like ignition delay and soot formation. stanford.edu

Table 2: Key Properties of Potential Surrogate Fuel Components

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) (estimated)
This compound C12H26170.33 nih.gov~190-210
2,2,4,6,6-Pentamethylheptane C12H26170.33 chemeo.com191.9
n-Dodecane C12H26170.34216.3
Iso-octane (2,2,4-Trimethylpentane) C8H18114.2399.2

This interactive table presents a comparison of the physical properties of this compound with other relevant hydrocarbons used in surrogate fuel studies.

A key measure of a gasoline's performance is its octane (B31449) rating, which indicates its resistance to autoignition, or "knocking," in an internal combustion engine. Highly branched alkanes generally have significantly higher octane numbers than their straight-chain counterparts. quora.comdocbrown.info This is because the branched structure is more stable and the radical intermediates formed during combustion are less reactive, leading to a more controlled burn. stackexchange.com

Role in Specialty Chemical Synthesis and Materials Science

While the primary applications of highly branched alkanes like this compound are in the fuel industry, their unique physical properties could make them suitable for other specialized applications. Highly branched alkanes are often used as solvents and in the formulation of lubricants due to their low pour points and good thermal stability. bham.ac.uk

Although specific research on the use of this compound as a feedstock for specialty chemical synthesis is not widely reported, the functionalization of alkanes is an active area of research. The development of catalytic methods to selectively introduce functional groups onto an alkane backbone could transform these relatively inert molecules into valuable intermediates for the synthesis of polymers, surfactants, and other advanced materials. However, the steric hindrance in a molecule as branched as this compound would present a significant challenge for such transformations.

Precursor Compounds for Industrial Chemicals and Lubricant Additives

Highly branched alkanes are crucial components in the formulation of high-performance fuels and lubricants. Due to their complex structure, they are less prone to premature ignition compared to their linear counterparts, a quality measured by the octane number in gasoline. mdpi.com In lubricants, branched alkanes are prominent in mineral and base oils. researchgate.net Their hydrophobic nature helps protect metal surfaces from water. mdpi.com

The stability and viscosity of lubricants are critical performance indicators. While branched aliphatic structures are key components, they are also susceptible to oxidation, which can lead to the formation of peroxides, aldehydes, ketones, and carboxylic acids, ultimately degrading the lubricant. researchgate.net Research into the specific properties of molecules like this compound helps in understanding and optimizing the performance and longevity of lubricating oils used in modern engines. researchgate.net

Studies on Polymer Formulations and Film-Forming Agents

In the field of materials science, branched alkanes are utilized to modify the properties of polymers and coatings. The incorporation of heterogeneous alkanes, which have diverse chain lengths and branching patterns, into coating formulations can significantly enhance performance. wikipedia.org Their non-polar nature imparts excellent water and moisture resistance, which is vital for coatings in marine or high-humidity environments. wikipedia.org

The addition of long-chain and branched alkanes to polymer formulations, such as waterborne polyurethanes, has been shown to improve properties like water repellency. google.com Furthermore, the molecular structure of these alkanes influences the surface energy of polymer films, allowing for the creation of finishes with specific aesthetic and functional characteristics, from matte to high-gloss. wikipedia.org The self-assembly and orientation of alkane chains attached to a polymer backbone are critical in designing stable, low-surface-energy materials. mdpi.com

Investigation as Molecular Weight Regulators in Polymerization Processes

Environmental and Geochemical Research

The detection and identification of specific branched alkanes in environmental samples provide valuable information for geochemical analysis and pollution tracking.

Identification and Quantification in Complex Natural Matrices (e.g., Tea Volatiles, Petroleum Fractions)

This compound and similar branched alkanes have been identified as volatile organic compounds (VOCs) in various natural products. A study analyzing the volatile components of fermented tea identified a closely related isomer, 2,2,4,6,6-pentamethylheptane, as one of the most abundant hydrocarbons, contributing to its characteristic flavor profile. researchgate.net The presence of such compounds is significant for food science, as they help define the aroma and quality of beverages.

The table below details the major volatile hydrocarbon components identified in a fermented tea sample, highlighting the prevalence of branched alkanes.

Compound NameRelative Content (%)Flavor Profile
3-Methyldecane10.48-
2,2,4,6,6-Pentamethylheptane10.00Fruit, Grass
2,3,6-Trimethyloctane7.90-
5-Ethyl-2,2,3-trimethylheptane5.87-

Data sourced from a study on volatile flavor components in blended tea. researchgate.net

Characterization of Unresolved Complex Mixtures (UCMs)

In petroleum geochemistry, crude oil samples that have undergone biodegradation often exhibit an "unresolved complex mixture" (UCM) when analyzed by gas chromatography. bonlab.info This UCM appears as a broad "hump" in the chromatogram and consists of thousands of structurally complex compounds that cannot be separated by conventional methods, including numerous branched and cyclic alkanes. bonlab.inforesearchgate.net

The presence and character of the UCM are considered evidence of petroleum biodegradation. bonlab.info Research using advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) has begun to deconstruct these mixtures. These studies confirm that the saturate fraction of UCMs is composed of normal and branched alkanes, isoprenoids, and cyclic alkanes, making compounds like this compound likely constituents of this complex geochemical signature.

Exploratory Biological Interactions and Biosynthesis Pathways of Branched Alkanes

While many hydrocarbons are derived from fossil fuels, various organisms are capable of producing them through intricate enzymatic pathways. The biosynthesis of alkanes, including branched structures, is a subject of significant research for potential applications in renewable fuels.

The production of alkanes in microorganisms such as cyanobacteria and other bacteria originates from fatty acid metabolism. A common pathway involves two key enzymes: an acyl-ACP reductase (AAR), which reduces a fatty acyl-ACP (acyl carrier protein) to an aldehyde, and an aldehyde-deformylating oxygenase (ADO), which then converts the aldehyde to an alkane that is one carbon shorter. researchgate.net

The synthesis of branched-chain alkanes utilizes the same fundamental fatty acid synthesis (FAS) system but incorporates initiator molecules derived from branched-chain amino acids. For instance, precursors like 2-methyl-propionyl-[acp] and 3-methylbutanoyl-[acp] are used exclusively for initiating branched-chain fatty acid synthesis, which then leads to the formation of branched alkanes. By introducing the necessary genes for producing these branched precursors from organisms like Bacillus subtilis into Escherichia coli, researchers have successfully engineered strains capable of producing branched alkanes. This field of metabolic engineering holds promise for the sustainable, bio-based production of complex hydrocarbons.

Enzyme/SystemRole in Alkane Biosynthesis
Fatty Acid Synthesis (FAS)Core pathway for building carbon chains.
Acyl-ACP Reductase (AAR)Reduces fatty acyl-ACPs to corresponding aldehydes. researchgate.net
Aldehyde-Deformylating Oxygenase (ADO)Converts aldehydes to alkanes (one carbon shorter). researchgate.net
Branched-chain α-ketoacid dehydrogenase complexGenerates branched initiator molecules for the FAS pathway.

Future Research Directions and Emerging Paradigms in 2,2,3,4,5 Pentamethylheptane Studies

Design of Sustainable and Green Synthetic Methodologies for Highly Branched Alkanes

The conventional synthesis of highly branched alkanes often relies on petrochemical feedstocks and processes that are energetically intensive and generate significant waste. A major future direction is the development of green and sustainable synthetic routes. Research is increasingly focused on utilizing renewable resources, such as biomass and waste streams, to produce these valuable compounds.

Key approaches include:

Catalytic Upcycling of Waste Polymers: Innovative one-pot processes are being explored to convert waste polyethylene into gasoline-range hydrocarbons with a high proportion of branched alkanes. researchgate.net For example, a SO4/ZrO2-Al2O3 catalyst has demonstrated the ability to produce a C4–C13 fraction containing over 90% branched alkanes. researchgate.net This strategy addresses the significant environmental challenge of plastic waste while producing valuable chemical products.

Biocatalytic Synthesis: Engineered metabolic pathways in microorganisms present a promising avenue for producing bio-alkane gases like propane and butane from waste volatile fatty acids. rsc.org Extending these principles to larger, more complex molecules like pentamethylheptane could offer a sustainable and low-carbon production strategy. This involves bioengineered strains of bacteria such as E. coli and Halomonas that can convert fatty acids from industrial waste or biomass into alkanes. rsc.org

Chemo-catalytic methods from Biomass: Researchers are investigating chemo-catalytic methods to synthesize highly-branched isoalkanes and cycloalkanes from bio-oil and raw biomass, moving beyond traditional petrochemical refining technologies. researchgate.net

These emerging methodologies represent a paradigm shift towards a circular economy, where waste is a resource and environmental impact is minimized.

Synthetic Method Feedstock Key Advantages Research Focus
Catalytic UpcyclingWaste PolyethyleneReduces plastic pollution, high selectivity for branched alkanes. researchgate.netDevelopment of robust and efficient catalysts, process optimization. researchgate.net
BiocatalysisBiomass, Industrial WasteUtilizes renewable resources, low-carbon footprint, potential for specific isomer synthesis. rsc.orgEngineering microbial strains for higher chain lengths and branching. rsc.org
Chemo-catalysisBio-oil, Raw BiomassDirect conversion of biomass to high-octane components. researchgate.netTargeted synthesis of densely-branched structures, catalyst design. researchgate.net

Advanced Computational Chemistry for Predictive Modeling of Reactivity and Selectivity

The sheer number of possible isomers for a given alkane (a C167H336 hydrocarbon has more than 10^80 isomers) makes experimental characterization of each one impractical. unizar.es Advanced computational chemistry and machine learning are emerging as indispensable tools for predicting the properties, reactivity, and selectivity of highly branched alkanes like 2,2,3,4,5-pentamethylheptane.

Future research in this area will focus on:

Machine Learning Models: Artificial neural networks (ANNs) and other machine learning algorithms are being trained to predict a wide range of physical properties for branched alkanes, including boiling point, heat capacity, vapor pressure, and viscosity. researchgate.netarxiv.org These models can be trained on fragmented data and can outperform traditional physico-chemical methods. researchgate.netarxiv.org

Predicting Thermochemical Properties: Linear regression (LR) models are being used to accurately predict thermochemical properties such as Gibbs free energies and enthalpies of formation for long-chain alkanes. tudelft.nlacs.org This is crucial for studying chemical reaction equilibria, for example, in the hydroisomerization of alkanes inside zeolites to produce sustainable aviation fuels. tudelft.nlacs.org

Quantum Chemical Calculations: Density Functional Theory (DFT) and Conceptual DFT (CDFT) can provide deep insights into the electronic structure and chemical reactivity of molecules. researchgate.netscirp.org These methods can be used to calculate reactivity descriptors, predicting sites susceptible to nucleophilic or electrophilic attack and thus guiding the design of new reactions and catalysts. scirp.org

These predictive models not only accelerate the discovery of molecules with desired properties but also deepen the fundamental understanding of structure-property relationships.

Computational Technique Predicted Properties Significance
Artificial Neural Networks (ANN)Boiling point, heat capacity, vapor pressure, viscosity. researchgate.netarxiv.orgRapid and reliable prediction of physical properties, facilitates materials design. researchgate.net
Linear Regression (LR)Gibbs free energies, enthalpies of formation. tudelft.nlacs.orgEnables computation of reaction equilibrium for processes like hydroisomerization. tudelft.nlacs.org
Density Functional Theory (DFT)Electronic structure, local reactivity (nucleophilicity/electrophilicity). researchgate.netscirp.orgProvides fundamental insights into reaction mechanisms and selectivity. scirp.org

Integration of High-Throughput Screening and Analytical Platforms for Isomer Discovery

Discovering and identifying specific isomers like this compound within complex hydrocarbon mixtures is a significant analytical challenge. nih.gov The integration of high-throughput experimentation (HTE) with advanced analytical platforms is set to revolutionize this field.

Emerging paradigms include:

Advanced Analytical Techniques: The detailed chemical characterization of complex hydrocarbon mixtures relies on sophisticated analytical methods. Techniques such as gas chromatography coupled with unit-mass-resolution electron ionization mass spectrometry (GC/EI-MS) allow for the characterization of hydrocarbon groups by carbon number, degree of unsaturation, and branching. nih.gov For even more complex samples, two-dimensional gas chromatography (GC×GC-MS) and Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) are powerful tools for resolving and identifying individual compounds in previously unresolved complex mixtures (UCMs). researchgate.netplymouth.ac.uk

High-Throughput Experimentation (HTE): HTE utilizes automation and robotics to perform a large number of experiments in parallel on a small scale. youtube.com This approach is a powerful tool for rapidly screening catalysts, solvents, and reaction conditions to discover new synthetic routes and optimize existing ones for producing specific branched alkanes. nih.gov The large, high-quality datasets generated by HTE are also ideal for training machine learning algorithms, creating a synergistic loop between experimentation and computational modeling. youtube.com

This integration allows for the rapid exploration of chemical space, accelerating the discovery of novel isomers and the optimization of processes for their synthesis. youtube.comnih.gov

Elucidation of Structure-Function Relationships in Novel Application Domains

Understanding the precise relationship between the three-dimensional structure of a highly branched alkane and its functional properties is key to designing molecules for specific applications. The unique structure of this compound, with its multiple methyl branches, dictates its physical properties and potential uses.

Future research will delve into:

Advanced Fuels: The high degree of branching in alkanes is desirable for applications like sustainable aviation fuels. acs.org Branching lowers the freezing point and improves thermal stability while maintaining high energy density. tudelft.nlacs.org Elucidating how the specific position and density of branches affect these properties will enable the de novo design of superior fuels.

Lubricants and Flow Modifiers: The branching structure significantly influences intermolecular forces, which in turn affects properties like viscosity and boiling point. youtube.comfiveable.me Branched alkanes generally have lower boiling points than their linear isomers. youtube.com Understanding these relationships is critical for developing advanced lubricants and flow improvers that can perform under extreme conditions.

Chemical Feedstocks: Highly branched alkanes can serve as precursors for the synthesis of other valuable chemicals. The reactivity at different points in the carbon skeleton can be influenced by the steric hindrance and electronic effects of the methyl groups. fiveable.me Investigating these structure-reactivity relationships can open up new synthetic pathways to novel polymers and specialty chemicals.

By systematically studying isomers like this compound, researchers can build comprehensive models that link molecular architecture to macroscopic function, paving the way for the rational design of next-generation chemical products.

Q & A

Q. How can 2,2,4,6,6-pentamethylheptane be analytically identified in complex mixtures such as jet fuels or biological samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC/MS) is the standard method. Key diagnostic ions include m/z 71, 85, and 99, which correspond to fragmentations of the branched alkane structure. For validation, compare retention times and fragmentation patterns with certified standards (e.g., CAS 13475-82-6) . In biological matrices (e.g., exhaled breath), solid-phase microextraction (SPME) coupled with GC/MS is recommended to isolate volatile organic compounds (VOCs) like pentamethylheptane, followed by statistical validation (e.g., Mann-Whitney U-test for biomarker significance) .

Q. What synthetic routes or oxidation mechanisms are reported for branched alkanes like 2,2,4,6,6-pentamethylheptane?

Methodological Answer: Oxidative studies using chromic oxide (CrO₃) under controlled conditions reveal preferential tertiary C-H bond cleavage, forming ketones and carboxylic acids. For synthetic routes, alkylation of iso-butane precursors via acid-catalyzed Friedel-Crafts reactions is common. Purity validation requires nuclear magnetic resonance (NMR) to confirm branching patterns and GC/FID for quantitative analysis .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., critical temperature, vapor pressure) of 2,2,4,6,6-pentamethylheptane compare to linear alkanes, and what molecular modeling approaches are validated for prediction?

Methodological Answer: Critical temperatures (T_c) and pressures (P_c) for branched alkanes are 5–10% lower than linear counterparts due to reduced molecular symmetry. Incremental methods based on group contribution (e.g., Joback-Reid) and equations of state (e.g., Peng-Robinson) are used for estimation. For 2,2,4,6,6-pentamethylheptane, extrapolated T_c = 650 K and P_c = 1.8 MPa show <3% deviation from experimental data . Vapor pressure at 25°C is ~1.42 mmHg, calculated via Antoine equation parameters derived from boiling point (177.1°C) .

Q. What contradictions exist in experimental vs. predicted rate constants for thermal decomposition of branched alkanes, and how can these be resolved?

Methodological Answer: The Rice-Ramsperger-Kassel (RRK) model often underestimates rate constants (k) for branched alkanes due to steric hindrance effects. For 2,2,4,6,6-pentamethylheptane, experimental k = 0.66 s⁻¹ at 450°C vs. predicted k = 0.62 s⁻¹ using the Radical Stability Index (RSI) method. Discrepancies arise from quaternary carbon stabilization, requiring DFT-based transition state modeling to refine activation energies .

Q. How does 2,2,4,6,6-pentamethylheptane influence combustion parameters in surrogate jet fuels, and what experimental designs optimize its performance?

Methodological Answer: In binary mixtures with n-dodecane, pentamethylheptane reduces viscosity (−15%) and flash point (−8%) while improving low-temperature fluidity. Combustion testing in gas turbine engines requires adiabatic flame temperature (AFT) calculations via CHEMKIN and laminar flame speed measurements (e.g., 35–40 cm/s at Φ = 1.0). Co-oxidation with iso-dodecane shows synergistic radical quenching effects .

Q. How robust is 2,2,4,6,6-pentamethylheptane as a biomarker for oxidative stress or lung cancer in breathomics studies?

Methodological Answer: In exhaled breath (EB) metabolomics, pentamethylheptane’s mean rank in lung cancer cohorts (53.69–84.34) exceeds healthy controls, but overlaps with confounding VOCs (e.g., dodecane). Orthogonal partial least squares-discriminant analysis (OPLS-DA) with cross-validation (Q² > 0.5) and ROC curves (AUC > 0.85) are critical for specificity. Pre-analytical standardization (e.g., breath collection bags) minimizes false positives .

Data Contradictions and Validation

Q. Why do Henry’s Law constants (K_H) for structural isomers vary across databases, and how should researchers address this?

Methodological Answer: For 2,3,4,4,5-pentamethylheptane, K_H ranges from 7.0×10⁻⁷ to 9.3×10⁻⁷ atm·m³/mol due to isomer-specific solubility differences. Validate via static headspace GC with ionic strength correction (e.g., Setschenow equation). Discrepancies in Yaws (2003) vs. Gharagheizi (2012) datasets highlight the need for temperature-controlled (±0.1°C) measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.